7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of fluorine and iodine atoms in the structure makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine typically involves the formation of the pyrazolopyridine core followed by the introduction of fluorine and iodine substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a preformed pyrazole or pyridine, the compound can be synthesized through a series of steps involving halogenation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated or iodinated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The fluorine and iodine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with different substitution patterns.
1H-Pyrazolo[4,3-b]pyridine: Similar structure but with different ring fusion.
1H-Pyrazolo[3,4-c]pyridine: Closely related compound with different substituents.
Uniqueness
7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H3FIN3 |
---|---|
Molecular Weight |
263.01 g/mol |
IUPAC Name |
7-fluoro-3-iodo-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C6H3FIN3/c7-4-2-9-1-3-5(4)10-11-6(3)8/h1-2H,(H,10,11) |
InChI Key |
NHMVOIXKIMJDMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NNC(=C2C=N1)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.